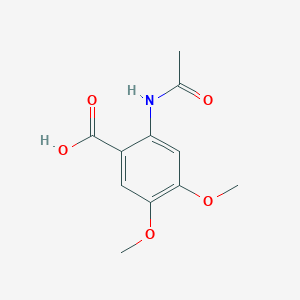

2-Acetamido-4,5-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)12-8-5-10(17-3)9(16-2)4-7(8)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPYKUNLSFXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366637 | |

| Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145352-75-6 | |

| Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-Acetamido-4,5-dimethoxybenzoic Acid: Principles and Practices

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetamido-4,5-dimethoxybenzoic acid, a valuable building block in organic and medicinal chemistry. The process detailed herein focuses on the direct N-acetylation of its precursor, 2-amino-4,5-dimethoxybenzoic acid. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, rationale for procedural choices, and critical parameters for ensuring a successful, high-yield synthesis.

Introduction: Strategic Importance of the Target Molecule

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring an amino group, a carboxylic acid, and two methoxy substituents, provides multiple reactive sites for chemical modification.[1]

The acetylation of the primary amino group to yield this compound is a crucial transformation. This modification serves several purposes in multi-step syntheses:

-

Protecting Group: The acetamido group is a robust protecting group for the amine, preventing it from undergoing unwanted side reactions under conditions targeting other functional groups.

-

Modulation of Reactivity: The conversion of the electron-donating amino group to the less activating acetamido group alters the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent reactions like electrophilic aromatic substitution.

-

Bioisosteric Replacement: In drug design, the acetamido group can serve as a bioisostere for other functional groups, helping to fine-tune the pharmacological properties of a lead compound.

This guide provides the necessary framework for executing this synthesis with precision and understanding.

The Chemistry of N-Acetylation: Mechanism and Rationale

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary aromatic amine of 2-amino-4,5-dimethoxybenzoic acid and an acetylating agent, typically acetic anhydride.

The Reaction Mechanism

The reaction proceeds via a well-established mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is an excellent leaving group.

-

Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen to yield the final, neutral amide product and a molecule of acetic acid as a byproduct.

This reaction is generally efficient and high-yielding due to the high reactivity of acetic anhydride and the nucleophilicity of the aromatic amine.

Caption: Overall chemical transformation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with an understanding of their purpose, is critical for success.

Materials and Reagents

| Compound | Molar Mass ( g/mol ) | CAS Number | Hazards |

| 2-Amino-4,5-dimethoxybenzoic acid | 197.19 | 5653-40-7 | Skin, eye, respiratory irritant[2][3] |

| Acetic Anhydride | 102.09 | 108-24-7 | Corrosive, flammable, lachrymator |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Corrosive, flammable |

| Deionized Water | 18.02 | 7732-18-5 | Non-hazardous |

Step-by-Step Synthesis Workflow

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.

Step 1: Reaction Setup

-

Place 10.0 g (50.7 mmol) of 2-amino-4,5-dimethoxybenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 50 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the solid. Gentle warming may be required to achieve full dissolution.

-

Fit the flask with a reflux condenser.

Causality Insight: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and is compatible with the acetylating agent. Its presence also helps to keep the product in solution during the reaction phase.

Step 2: Acetylation

-

With continuous stirring, carefully add 7.8 mL (8.4 g, 82.3 mmol, ~1.6 equivalents) of acetic anhydride to the solution via the top of the condenser.

-

Heat the reaction mixture to a gentle reflux (approximately 118°C) using a heating mantle.

-

Maintain the reflux with stirring for 1 hour.

Causality Insight: A molar excess of acetic anhydride ensures the complete consumption of the starting amine, driving the reaction to completion. Refluxing provides the necessary activation energy and increases the reaction rate.

Step 3: Product Isolation

-

After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.

-

In a separate beaker, prepare 250 mL of ice-cold deionized water.

-

Slowly pour the cooled reaction mixture into the beaker of ice-cold water while stirring vigorously. A white or off-white precipitate will form immediately.

Causality Insight: The target product, this compound, is sparingly soluble in water, whereas the acetic acid solvent, excess acetic anhydride (which hydrolyzes to acetic acid), and the acetic acid byproduct are all highly soluble. This differential solubility is the basis for the isolation via precipitation.

Step 4: Purification

-

Allow the suspension to stir in the cold water for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two portions of 50 mL of cold deionized water to remove any residual acetic acid.

-

Press the solid dry on the filter paper to remove as much water as possible.

Step 5: Drying

-

Transfer the filtered solid to a pre-weighed watch glass.

-

Dry the product to a constant weight. This can be done by air drying for 24-48 hours or more efficiently in a vacuum oven at 60-70°C for several hours.

-

The theoretical yield is approximately 12.1 g. A typical experimental yield for this type of reaction is in the range of 85-95%.

Caption: Step-by-step experimental workflow.

Product Characterization and Troubleshooting

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as melting point determination, NMR, and IR spectroscopy.[4]

| Potential Issue | Cause | Recommended Solution |

| Low Yield | Incomplete reaction; insufficient precipitation; product loss during transfers. | Ensure 1 hour reflux time; ensure water for precipitation is ice-cold; perform careful, quantitative transfers. |

| Product is Oily/Gummy | Incomplete removal of acetic acid; insufficient hydrolysis of anhydride. | Stir longer in ice water during precipitation; ensure thorough washing of the filter cake with cold water. |

| Incomplete Reaction (TLC) | Insufficient heating time or temperature; impure starting material. | Extend reflux time by 30-60 minutes; verify purity of 2-amino-4,5-dimethoxybenzoic acid before starting. |

| Product Discoloration | Presence of impurities from starting material or side reactions. | If purity is a concern, the dried product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water). |

Conclusion

The N-acetylation of 2-amino-4,5-dimethoxybenzoic acid is a fundamental and reliable transformation in synthetic chemistry. By understanding the mechanistic principles behind the reaction and adhering to a carefully designed protocol, researchers can confidently and efficiently produce high-purity this compound. This guide provides the authoritative grounding and field-proven insights necessary to integrate this synthesis into broader research and development programs, enabling the creation of more complex and valuable molecules.

References

- Google Patents: CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Describes related chemical transformations.

Sources

An In-Depth Technical Guide to 2-Acetamido-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,5-dimethoxybenzoic acid, with the CAS Number 145352-75-6 , is a specialized organic compound of significant interest within the pharmaceutical industry.[1] Structurally, it is a derivative of benzoic acid featuring an acetamido group and two methoxy groups at positions 2, 4, and 5 of the benzene ring, respectively. Its molecular formula is C₁₁H₁₃NO₅.[2] This compound is notably recognized as a process-related impurity of Entacapone, a medication used in the management of Parkinson's disease.[3][4] Understanding the synthesis, properties, and analytical profile of this molecule is therefore critical for ensuring the quality, safety, and efficacy of Entacapone drug products. This guide provides a comprehensive technical overview of this compound for professionals in research and drug development.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a central benzene ring with a carboxylic acid group, an acetamido group, and two methoxy groups as substituents.

Caption: Molecular structure of this compound.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 145352-75-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO₅ | [2] |

| Molecular Weight | 239.23 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Predicted: 454.5±45.0 °C (760 mmHg) | N/A |

| Density | Predicted: 1.35±0.1 g/cm³ | N/A |

| pKa | Predicted: 3.63±0.10 (most acidic) | N/A |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | N/A |

Synthesis Protocol

The most direct and logical synthetic route to this compound is through the acetylation of its corresponding amine precursor, 2-Amino-4,5-dimethoxybenzoic acid (CAS: 5653-40-7). The following is a generalized, yet robust, protocol for this transformation based on established methods for the acetylation of aromatic amines.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-Amino-4,5-dimethoxybenzoic acid in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material (e.g., 5-10 mL per gram of amine).

-

Acetylation: Cool the solution to 0°C using an ice bath. To the stirred solution, slowly add 1.2 to 1.5 equivalents of acetic anhydride dropwise.[4] The use of a slight excess of acetic anhydride ensures the complete conversion of the starting material.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is no longer detectable by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water or methanol. The mixture is then concentrated under reduced pressure to remove the majority of the pyridine. The residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any remaining pyridine, followed by water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield and introduce water into the reaction mixture.

-

Pyridine as Solvent and Catalyst: Pyridine serves as both a solvent and a base catalyst. It facilitates the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct formed during the reaction.[5]

-

Controlled Addition at 0°C: The dropwise addition of acetic anhydride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

-

Aqueous Workup with Acid Wash: The dilute acid wash is essential for removing the basic pyridine from the organic layer, simplifying the purification of the final product.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the amide proton, and the acetyl methyl group. The two aromatic protons would likely appear as singlets in the aromatic region. The two methoxy groups would each give a singlet, as would the acetyl methyl protons. The amide (NH) proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the nine distinct carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the carbons of the methoxy and acetyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ).

Applications in Pharmaceutical Research and Development

The primary significance of this compound in the pharmaceutical industry is its role as a known impurity of Entacapone .[4] Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in patients with Parkinson's disease.

Role as a Pharmaceutical Impurity:

-

Formation: This impurity can potentially form during the synthesis of Entacapone or its intermediates if the amino precursor is not fully converted or if side reactions occur. It may also arise from the degradation of the drug substance under certain storage conditions.

-

Quality Control: Regulatory agencies require that all impurities in a drug substance above a certain threshold be identified, quantified, and qualified for safety. Therefore, the synthesis and characterization of this compound as a reference standard are essential for the development of analytical methods to monitor its presence in batches of Entacapone.[3]

-

Analytical Method Development: A well-characterized standard of this impurity is crucial for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific, accurate, and sensitive enough to detect and quantify this impurity at very low levels.[6]

Conclusion

This compound is a key molecule in the context of pharmaceutical quality control, particularly for the anti-Parkinsonian drug Entacapone. A thorough understanding of its synthesis, properties, and analytical profile is imperative for drug development professionals to ensure the purity and safety of the final drug product. This guide provides a foundational overview to support these critical activities.

References

-

SynThink. Entacapone EP Impurities & USP Related Compounds. [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?[Link]

-

Protheragen. Entacapone Impurity 115. [Link]

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

- Google Patents.

-

ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?[Link]

-

ResearchGate. Determination of impurities in formulated form of entacapone by using RP-HPLC method. [Link]

Sources

- 1. 145352-75-6|this compound|BLD Pharm [bldpharm.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Acetamido-4,5-dimethoxybenzoic Acid: A Technical Guide

This guide provides an in-depth technical overview of the spectral data for 2-Acetamido-4,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles with detailed, field-proven experimental protocols. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available in comprehensive databases, this guide constructs a robust, predicted spectral profile. This is achieved by leveraging data from closely related analogs and a deep understanding of structure-spectra correlations, ensuring a scientifically grounded and practical resource.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, an acetamido group, and two methoxy groups on the benzene ring, gives rise to a distinct and interpretable spectroscopic signature. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and elucidating structural characteristics during synthesis and analysis.

Predicted Spectral Data and Interpretation

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable. The predicted spectra are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~9.5 | Singlet | 1H | Amide (-NH) |

| ~7.5 | Singlet | 1H | Aromatic H-6 |

| ~7.0 | Singlet | 1H | Aromatic H-3 |

| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) at C-5 |

| ~3.80 | Singlet | 3H | Methoxy (-OCH₃) at C-4 |

| ~2.10 | Singlet | 3H | Acetyl (-COCH₃) |

Expert Interpretation:

The ¹H NMR spectrum is anticipated to be relatively simple due to the substitution pattern. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (~12.5 ppm). The amide proton will also appear as a singlet, typically around 9.5 ppm in DMSO-d₆. The two aromatic protons are in different electronic environments and are predicted to appear as singlets, with the H-6 proton likely being more deshielded due to its proximity to the carboxylic acid group. The two methoxy groups, being electronically distinct, may have slightly different chemical shifts. The acetyl group's methyl protons will give rise to a sharp singlet around 2.10 ppm.

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | Carboxylic acid Carbonyl |

| ~168.5 | Amide Carbonyl |

| ~152.0 | Aromatic C-4 (attached to -OCH₃) |

| ~148.0 | Aromatic C-5 (attached to -OCH₃) |

| ~125.0 | Aromatic C-2 (attached to -NHAc) |

| ~115.0 | Aromatic C-1 (attached to -COOH) |

| ~112.0 | Aromatic C-6 |

| ~105.0 | Aromatic C-3 |

| ~56.0 | Methoxy Carbons (-OCH₃) |

| ~24.0 | Acetyl Methyl Carbon |

Expert Interpretation:

The ¹³C NMR spectrum will show distinct signals for all nine carbon atoms. The carbonyl carbons of the carboxylic acid and amide groups are expected at the downfield end of the spectrum. The aromatic carbons attached to the oxygen atoms of the methoxy groups (C-4 and C-5) will be significantly deshielded. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents. The two methoxy carbons will appear around 56 ppm, and the acetyl methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the carboxylic acid, amide, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide I band) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |

| ~1540 | Medium | N-H bend (Amide II band) |

| ~1250, ~1050 | Strong | C-O stretch (Ethers and Carboxylic acid) |

Expert Interpretation:

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, spanning from 3300 to 2500 cm⁻¹. The N-H stretch of the secondary amide will appear as a medium intensity band around 3300 cm⁻¹. Two strong carbonyl absorptions are expected: one for the carboxylic acid around 1700 cm⁻¹ and another for the amide (Amide I band) around 1680 cm⁻¹. The aromatic C=C stretching vibrations will give rise to peaks in the 1600-1500 cm⁻¹ region. The N-H bending of the amide (Amide II band) is expected around 1540 cm⁻¹. Strong C-O stretching bands from the methoxy and carboxylic acid groups will be visible in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

| m/z | Possible Fragment |

| 239 | [M]⁺ (Molecular Ion) |

| 221 | [M - H₂O]⁺ |

| 197 | [M - C₂H₂O]⁺ (loss of ketene) |

| 182 | [M - C₂H₂O - CH₃]⁺ |

| 151 | [M - C₂H₂O - CO₂H - H]⁺ |

Expert Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 239. Common fragmentation pathways for N-acyl anthranilic acid derivatives include the loss of water (m/z 221) and the loss of ketene from the acetamido group (m/z 197). Further fragmentation of the [M - C₂H₂O]⁺ ion could involve the loss of a methyl radical from a methoxy group (m/z 182). The fragmentation of aromatic carboxylic acids often involves the loss of the carboxylic acid group.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.

NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

-

FTIR Sample Preparation and Analysis (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Methodology:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and about 100-150 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem . National Center for Biotechnology Information. (Provides data on related compounds such as 2,5-Dimethoxybenzoic acid). [Link]

- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan.

-

The Royal Society of Chemistry, Supplementary Information . (Provides examples of NMR data for various substituted benzoic acids). [Link]

Solubility of 2-Acetamido-4,5-dimethoxybenzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-Acetamido-4,5-dimethoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively published, this document leverages fundamental physicochemical principles and established methodologies to predict its behavior in various solvent systems. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in synthesis, formulation, and analytical chemistry. The guide details the molecular properties influencing solubility, presents a theoretical solubility profile, and provides a rigorous, step-by-step protocol for empirical solubility determination using the gold-standard equilibrium shake-flask method.

Introduction to this compound

Compound Overview

This compound is a substituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, an acetamido group, and two methoxy groups. These functional groups dictate its chemical reactivity and physical properties, including its solubility.

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₃NO₅

-

Molecular Weight: 239.23 g/mol

-

Chemical Structure: (A representative image of the chemical structure would be placed here in a full document)

Scientific and Industrial Significance

While its direct applications are being explored, this compound serves as a valuable intermediate in organic synthesis. Its structural predecessor, 2-Amino-4,5-dimethoxybenzoic acid, is a known building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The acetamido derivative offers a protected amine functionality, making it a strategic component for multi-step synthetic pathways where selective reactivity is required.

The Imperative of Solubility in a Scientific Context

Solubility is a critical physicochemical parameter that profoundly impacts a compound's utility. In drug development, aqueous solubility is a key determinant of bioavailability and dictates formulation strategies.[2] For chemical synthesis, solvent selection is paramount for controlling reaction kinetics, facilitating purification, and enabling crystallization. An accurate understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for efficient and successful research and development.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The interplay between its various functional groups determines how it interacts with different solvent molecules.

Molecular Structure Analysis

-

Polar, Hydrogen-Bonding Groups: The molecule possesses a carboxylic acid (-COOH) group and a secondary amide (-NH-C=O) group. Both are potent hydrogen bond donors and acceptors. These groups are the primary drivers of solubility in polar protic solvents.

-

Polar Moieties: The two methoxy (-OCH₃) groups are polar and can act as hydrogen bond acceptors.

-

Non-Polar Moiety: The benzene ring forms the hydrophobic core of the molecule. This region contributes to solubility in less polar organic solvents through van der Waals interactions.

Key Physicochemical Parameters

-

pKa: The carboxylic acid group is acidic. Its pKa value dictates the pH at which it deprotonates to form a highly polar carboxylate salt. The solubility of this compound in aqueous media is expected to be highly pH-dependent, increasing significantly in alkaline conditions (pH > pKa) where the anionic, more water-soluble salt form predominates.[3]

-

logP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. The presence of both polar functional groups and a non-polar aromatic ring suggests a balanced logP value, indicating that it will have limited solubility in both highly polar (water) and very non-polar (hexane) solvents but may favor moderately polar organic solvents.

-

Melting Point: The melting point provides an indication of the strength of the crystal lattice. A high melting point suggests strong intermolecular forces in the solid state (e.g., hydrogen bonding between carboxylic acid dimers), which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of this compound across different solvent classes.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Water, Methanol, Ethanol | pH-dependent (Water); Moderate to High (Alcohols) | Hydrogen bonding with -COOH and amide groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low | Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |

Standardized Protocol: Equilibrium Solubility Determination

To move from theoretical prediction to empirical data, a standardized and reproducible experimental method is essential. The saturation shake-flask (SSF) method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[2]

Principle of the Shake-Flask Method

The core principle involves creating a saturated solution by agitating an excess amount of the solid compound in the chosen solvent at a controlled temperature until equilibrium is reached.[5] At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its solubility.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg in 1 mL of solvent). The key is to ensure solid material remains visible after equilibration.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance). Agitate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]

-

Phase Separation: After agitation, separate the saturated solution from the excess solid. This is a critical step. Centrifugation at high speed is a common method. Alternatively, filtration using a syringe filter (e.g., 0.22 µm, ensuring the filter material is compatible with the solvent) can be used.[2]

-

Sample Analysis: Carefully take a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Critical Factors for Accurate Measurement

Ensuring the integrity of solubility data requires careful control over several experimental variables.

-

Purity of Compound and Solvent: Both the solute and the solvent must be of high purity to avoid erroneous results.[3]

-

Temperature Control: Solubility is temperature-dependent. The temperature must be precisely controlled and monitored throughout the equilibration phase.[3]

-

Equilibration Time: Sufficient time must be allowed for the system to reach true thermodynamic equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a stable plateau.

-

pH of the Medium: When using aqueous buffers, the pH must be accurately prepared and measured both before and after the experiment, as the dissolution of an acidic or basic compound can alter the final pH.

-

Solid-State Form: The compound's crystalline form (polymorph) or lack thereof (amorphous) can significantly impact its measured solubility. It is crucial to characterize the solid form being tested.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Its solubility is governed by a balance of polar, hydrogen-bonding functional groups and a non-polar aromatic core. This predicts a nuanced solubility profile, with moderate solubility in polar organic solvents and a strong pH-dependence in aqueous media. While theoretical analysis provides a valuable starting point, this guide emphasizes the necessity of empirical determination via robust, standardized protocols like the shake-flask method to generate the reliable data required for advancing scientific research and development.

References

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Sourced via general knowledge and supported by search results discussing the method).

- Glomme, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Wang, J., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis.

- Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98%.

- ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7.

- Ningbo Innopharmchem Co., Ltd. (2026, January 5). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis.

- BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.

Sources

Harnessing the Therapeutic Potential of Substituted Acetamidobenzoic Acids: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: The substituted acetamidobenzoic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Derived from the fundamental building block of para-aminobenzoic acid (PABA), this class of compounds has demonstrated a remarkable breadth of biological activities, positioning it as a fertile ground for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted acetamidobenzoic acids. We will delve into their potent anti-inflammatory, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.[1][2][3][4]

The Acetamidobenzoic Acid Core: A Foundation for Diverse Bioactivity

The therapeutic journey of this compound class often begins with 4-aminobenzoic acid (PABA), a simple yet crucial molecule. Through acetylation, PABA is converted to 4-acetamidobenzoic acid, a stable intermediate that serves as the primary scaffold for further functionalization.[5][6] The presence of the acetamido group and the carboxylic acid moiety provides two key reactive sites for chemical modification, allowing for the systematic introduction of diverse functional groups. This structural versatility is the cornerstone of its ability to interact with a wide array of biological targets, leading to a spectrum of pharmacological effects.[1][7] The exploration of this scaffold has yielded compounds with significant potential as non-steroidal anti-inflammatory drugs (NSAIDs), microbial neuraminidase inhibitors, and cytotoxic agents against various cancer cell lines.

Synthetic Pathways: From Precursor to Potent Derivative

The synthesis of novel acetamidobenzoic acid derivatives is a well-established yet adaptable process. The causality behind the chosen synthetic route is to build a library of compounds where specific structural motifs can be correlated with biological function. A typical and efficient pathway begins with the readily available PABA.

Core Synthesis Workflow

The multi-step synthesis is designed to sequentially modify the PABA core to introduce the desired functionalities. Each step is monitored to ensure high purity and yield before proceeding to the next, a self-validating approach crucial for generating reliable biological data.

Caption: General synthetic workflow for creating diverse derivatives.

Experimental Protocol: Synthesis of 3-Amino-4-acetamidobenzoic Acid Derivatives

This protocol outlines a representative synthesis, starting from PABA, as a foundation for creating a variety of Schiff base derivatives.[5]

-

Acetylation of PABA:

-

Dissolve 0.05 mol of PABA in 50 mL of 4% sodium hydroxide solution. Stir for 1 hour at room temperature.

-

Causality: The basic solution deprotonates the carboxylic acid, making the amino group more susceptible to acylation.

-

Slowly add 0.028 mol of acetyl chloride drop-wise, followed by 3 mL of acetone. The acetone helps to solubilize the acetyl chloride.

-

Acidify the solution with concentrated HCl. The resulting white precipitate of 4-acetamidobenzoic acid is filtered, washed, and recrystallized from ethanol.

-

Validation: Purity is confirmed by Thin Layer Chromatography (TLC) and melting point determination (expected: 260-263°C).[5]

-

-

Nitration of 4-Acetamidobenzoic Acid:

-

Dissolve 0.05 mol of the product from Step 1 in 83.6% nitric acid.

-

Causality: The acetamido group is an ortho-, para-director. As the para position is blocked, nitration occurs at the ortho position (position 3).

-

The reaction yields 4-acetamido-3-nitrobenzoic acid as a pale yellow powder after hydrolysis and recrystallization.[5]

-

Validation: Monitor reaction completion using TLC (ethyl acetate: methanol 6:4).[5]

-

-

Reduction of the Nitro Group:

-

The nitro derivative is reduced to an amino group using a standard reducing agent like stannous chloride (SnCl2) in the presence of hydrochloric acid. This step yields 4-acetamido-3-aminobenzoic acid.

-

-

Schiff Base Formation:

-

Dissolve the product from Step 3 in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a selected substituted aldehyde.

-

Causality: The primary amino group at position 3 reacts with the aldehyde to form an imine (Schiff base), introducing significant structural diversity.

-

Reflux the mixture for several hours. The final product often precipitates upon cooling and can be purified by recrystallization.

-

Validation: The structure of the final compounds is confirmed using spectral analysis, including IR, 1H NMR, and 13C NMR.[5]

-

Key Biological Activities & Mechanistic Insights

The true value of this scaffold lies in its diverse biological activities. By altering the substituents, it is possible to tune the compound's properties to target different pathological pathways.

Anti-inflammatory and Analgesic Activity

A significant area of research has focused on developing derivatives as safer NSAIDs.[3][8] The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.

Caption: Mechanism of COX-2 inhibition by acetamidobenzoic acid derivatives.

The analgesic potential is often evaluated using the acetic acid-induced writhing test in animal models. The reduction in the number of writhes indicates antinociceptive activity.

| Compound ID | Dose (mg/kg) | % Reduction in Painful Activity | Reference |

| PS1 (5-acetamido-2-hydroxy) | 20 | 52% | [3] |

| PS1 (5-acetamido-2-hydroxy) | 50 | 83% | [3] |

| PS3 (benzyl derivative) | 20 | 74% | [3][8] |

| PS3 (benzyl derivative) | 50 | 75% | [3][8] |

This is a standard in-vivo model for evaluating acute anti-inflammatory activity.[9][10]

-

Animal Acclimatization: Wistar rats are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac), and test groups (different doses of the synthesized compound).

-

Compound Administration: Test compounds are administered intraperitoneally at doses ranging from 5 to 125 mg/kg.[9] The control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 3, and 4 hours after the carrageenan injection.[9][11]

-

Data Analysis: The percentage of edema inhibition is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

-

Self-Validation: The inclusion of a known NSAID like Diclofenac as a positive control is essential to validate the experimental setup and provide a benchmark for the activity of the test compounds.

-

Antimicrobial Activity

Derivatives of PABA, a precursor for folate synthesis in many bacteria, have shown significant antimicrobial properties.[2][12][13] Modifications, particularly the formation of Schiff bases, can lead to broad-spectrum activity against bacteria (including resistant strains like MRSA) and fungi.[2][5][12] One proposed mechanism for certain derivatives is the inhibition of microbial neuraminidase, an enzyme crucial for microbial motility and propagation.[5]

MIC values represent the lowest concentration of a compound required to inhibit visible microbial growth.

| Compound Class | Target Organism | MIC Range (µM) | Reference |

| Schiff Bases | MRSA | from 15.62 | [2][12] |

| Schiff Bases | Mycobacteria | ≥ 62.5 | [2][12] |

| Schiff Bases | Fungi (C. albicans) | from 7.81 | [2][12] |

| Bromo-substituted Schiff Base | B. subtilis | 2.11 | [13] |

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[5]

-

Media Preparation: Prepare and sterilize nutrient agar plates for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume (e.g., 100 µL) of the test compound at various concentrations (e.g., 62.5 to 500 µg/mL) is added to each well.[5]

-

Controls:

-

Negative Control: A well containing only the solvent (e.g., DMSO) is included to ensure it has no antimicrobial effect.

-

Positive Control: A well containing a standard antibiotic (e.g., Norfloxacin) is used for comparison.[13]

-

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where growth is prevented) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer and Cytotoxic Activity

The acetamidobenzoic acid scaffold has also been explored for its anticancer potential.[1][7][14] Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[1][2][14] Mechanisms of action are varied, but some derivatives are thought to induce apoptosis (programmed cell death) or inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[14][15]

Caption: Simplified anticancer mechanism via HDAC inhibition and apoptosis.

The IC50 value is the concentration of a compound that inhibits 50% of cancer cell proliferation.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Bases | HepG2 | ≥ 15.0 | [2][12] |

| Thiazolidine-based | HCT-116 | 5.8 ± 0.24 | [1] |

| 4-hydrazinobenzoic acid derivative | MCF-7 | 15.6 | [14] |

| Alkyl derivative (Compound 20) | NCI-H460 (Lung) | 15.59 | [16] |

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[14]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO2 incubator.

-

Causality: Seeding a precise number of cells and allowing them to adhere ensures a uniform starting point for assessing the drug's effect.

-

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control) are included.[14]

-

Incubation: The plate is incubated for a set period (e.g., 24-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT reagent is added to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting cell viability against the log of the compound concentration.

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key relationships between the chemical structure and biological activity.

-

Influence of Substituent Position and Type: The nature and position of substituents on the benzoic acid ring are critical. For instance, electron-withdrawing groups like bromo at the meta- or para-position have been shown to enhance antimicrobial activity against specific strains.[13]

-

Role of the Linker: The functional group linking the core to other moieties dramatically influences activity. Schiff bases (imine linkage) are frequently associated with potent antimicrobial and cytotoxic effects.[2][5][13] In contrast, ester or amide linkages are common in derivatives designed for anti-inflammatory action.[3][10]

-

Lipophilicity and Size: Increasing the size of substituents, such as replacing a methyl with a benzyl group, can enhance selectivity for certain targets, like the COX-2 enzyme, potentially leading to a better safety profile.[3][8]

Caption: Key SAR insights for substituted acetamidobenzoic acids.

Future Perspectives and Conclusion

The family of substituted acetamidobenzoic acids stands out as a highly promising scaffold for drug development. The ease of synthesis and the ability to fine-tune biological activity through targeted substitutions provide a robust platform for generating novel therapeutic candidates. Future research should focus on several key areas:

-

Lead Optimization: Promising compounds identified in initial screenings should undergo further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: For compounds with potent activity, detailed studies are required to fully elucidate their molecular mechanisms of action.

-

In-Vivo and Toxicological Studies: The most promising candidates must be advanced to more complex in-vivo models to evaluate efficacy and, critically, to conduct comprehensive toxicological assessments to establish their safety profiles.[3]

References

- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. [Link]

-

Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). (n.d.). ResearchGate. [Link]

-

Synthesis of Some Substituted Benz/Acetamidines. (2017). ResearchGate. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2016). PMC - NIH. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. [Link]

-

Anti-Inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. (2012). PMC - NIH. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Chitkara University. [Link]

-

Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. (2020). PMC - PubMed Central. [Link]

-

SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I). (2023). inLIBRARY. [Link]

-

Anti-inflammatory activity after 4 h of compounds 4 to 14 compared to indomethacin. (n.d.). ResearchGate. [Link]

-

p-Acetamidobenzoic acid. (n.d.). PubChem. [Link]

-

Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. [Link]

-

Substituted p-Aminobenzoic Acids. (1941). Journal of the American Chemical Society. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2021). Taylor & Francis Online. [Link]

-

Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase (FAT) Inhibitors. (2025). Thieme. [Link]

-

Anticancer drugs with acetylcholinesterase activity. (2022). ResearchGate. [Link]

-

Synthesis and Biological Activities of 3-Substituted Analogues of Tenuazonic Acid. (2014). CSIRO PUBLISHING. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 14. preprints.org [preprints.org]

- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Whitepaper: The Synthetic Utility and Historical Context of 2-Acetamido-4,5-dimethoxybenzoic Acid

An in-depth technical guide by a Senior Application Scientist.

Abstract

2-Acetamido-4,5-dimethoxybenzoic acid, a substituted anthranilic acid derivative, represents a pivotal, albeit often unheralded, building block in the landscape of medicinal and materials chemistry. This whitepaper provides a comprehensive technical overview of this compound, moving beyond a simple recitation of properties to explore its synthetic rationale, historical context, and practical applications. We will dissect its primary synthesis pathways, elucidating the mechanistic choices that ensure yield and purity, and contextualize its importance through its role as a key intermediate in the development of more complex molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted benzene derivative characterized by an acetamido, two methoxy groups, and a carboxylic acid function. This specific arrangement of functional groups dictates its reactivity, solubility, and utility as a synthetic intermediate.

The presence of the electron-donating methoxy groups and the acetamido group activates the aromatic ring, while the carboxylic acid provides a handle for a variety of coupling reactions. The acetamido group serves a dual purpose: it deactivates the amine to prevent unwanted side reactions and provides a steric and electronic influence that can direct further reactions.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | N-Acetyl-4,5-dimethoxyanthranilic acid | |

| CAS Number | 50859-99-9 | |

| Molecular Formula | C11H13NO5 | |

| Molecular Weight | 239.23 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 188 - 192 °C | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| pKa | Estimated around 3-4 (due to the carboxylic acid) |

Synthesis and Mechanistic Rationale

The history of this compound is not one of a singular, celebrated discovery, but rather of its emergence as a logical and necessary intermediate in multi-step synthetic campaigns. Its primary synthesis route begins from the more readily available 2-amino-4,5-dimethoxybenzoic acid (4,5-dimethoxyanthranilic acid).

Core Synthesis Pathway: N-Acetylation

The most direct and widely employed method for the preparation of the title compound is the N-acetylation of 4,5-dimethoxyanthranilic acid. This reaction is a classic example of nucleophilic acyl substitution.

Diagram 1: Synthesis of this compound

Caption: N-acetylation of 2-amino-4,5-dimethoxybenzoic acid.

Expertise in Action: Causality Behind Experimental Choices

-

Choice of Acylating Agent (Acetic Anhydride): While acetyl chloride is a more reactive acylating agent, acetic anhydride is preferred for its operational simplicity and safety. It is sufficiently reactive to acetylate the aniline nitrogen, yet less susceptible to hydrolysis by trace amounts of water. Its byproduct, acetic acid, is also less corrosive and easier to remove than the HCl generated from acetyl chloride.

-

The Role of the Base (Pyridine/Triethylamine): The acetylation reaction generates one equivalent of acetic acid. A non-nucleophilic base like pyridine or triethylamine is crucial. It acts as a proton scavenger, neutralizing the acid byproduct. This prevents the protonation of the starting aniline's amino group, which would render it non-nucleophilic and halt the reaction. This self-validating system ensures the reaction proceeds to completion by maintaining the nucleophilicity of the reactant.

-

Solvent and Temperature Control: The reaction is typically run in a solvent that can dissolve the starting material, such as pyridine itself or another aprotic solvent. The reaction is often exothermic, and maintaining a controlled temperature (e.g., room temperature or gentle warming) prevents potential side reactions and decomposition, ensuring the integrity of the final product.

Historical Context and Application in Drug Discovery

The significance of this compound lies in its role as a precursor to more complex heterocyclic systems and pharmacologically active molecules. Its historical development is intrinsically linked to the quest for novel therapeutics.

Key Application: Synthesis of Quinoxaline Derivatives

A primary application of this acid is in the synthesis of quinoxaline and quinazolinone scaffolds. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.

The synthesis often involves the conversion of the carboxylic acid to an amide, followed by cyclization reactions. The acetamido and methoxy groups on the ring are not merely passive substituents; they are critical for modulating the electronic properties and, ultimately, the biological activity of the final molecule. They can influence binding affinity to protein targets and affect the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the drug candidate.

For instance, this building block has been utilized in the synthesis of compounds explored for their activity as inhibitors of phosphodiesterase (PDE) and other enzyme targets. The specific substitution pattern provides a framework that medicinal chemists can elaborate upon to achieve target specificity and potency.

Diagram 2: Role as a Synthetic Intermediate

Caption: General workflow from the title compound to complex heterocycles.

Detailed Experimental Protocol

The following protocol is a representative synthesis of this compound, synthesized from validated laboratory procedures.

Objective: To synthesize this compound via N-acetylation.

Materials:

-

2-Amino-4,5-dimethoxybenzoic acid (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (as solvent or catalyst, 2.0 eq if catalyst)

-

Dichloromethane (if not using pyridine as solvent)

-

Hydrochloric Acid (1M solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq). Dissolve or suspend the solid in pyridine or an appropriate amount of dichloromethane.

-

Addition of Reagent: Place the flask in an ice bath to control the initial exothermic reaction. Slowly add acetic anhydride (1.5 eq) dropwise to the stirring solution over 10-15 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing 1M HCl and ice. This will neutralize the pyridine and quench excess acetic anhydride. A precipitate of the product should form.

-

Isolation: Isolate the crude product by vacuum filtration. Wash the solid precipitate thoroughly with cold deionized water to remove any remaining salts and acetic acid.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The melting point should align with the literature value of 188-192 °C.

Conclusion and Future Outlook

This compound is a testament to the importance of foundational intermediates in chemical synthesis. While it may not be a final drug product, its structural features make it an indispensable tool for medicinal chemists. Its straightforward, high-yielding synthesis and the reactive handles it possesses ensure its continued relevance. Future applications will likely see this and similar substituted anthranilic acids used in the construction of novel scaffolds for targeted therapies, covalent inhibitors, and functional materials. Understanding the rationale behind its synthesis and its role as a molecular scaffold is key to unlocking its full potential in next-generation scientific discovery.

References

An In-Depth Technical Guide on the Reactivity and Stability of 2-Acetamido-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,5-dimethoxybenzoic acid is a multifaceted organic molecule that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1] Its structure, featuring a benzoic acid core substituted with acetamido and dimethoxy groups, imparts a unique combination of reactivity and stability that is of significant interest in medicinal chemistry and process development. Understanding the chemical behavior of this compound under various conditions is paramount for optimizing synthetic routes, ensuring the stability of active pharmaceutical ingredients (APIs), and meeting stringent regulatory requirements.[2]

This technical guide provides a comprehensive overview of the reactivity and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective handling, utilization, and the development of robust analytical methodologies.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is the cornerstone of its effective application and study. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅ | [3] |

| Molecular Weight | 239.23 g/mol | [3] |

| CAS Number | 145352-75-6 | - |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | Inferred from related compounds[4] |

Molecular Structure:

The molecular structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key functional groups: the acetamido group, the carboxylic acid moiety, and the electron-rich dimethoxy-substituted aromatic ring.

1. Acetamido Group:

The acetamido group is an amide functionality and is susceptible to hydrolysis under both acidic and basic conditions.

-

Alkaline Hydrolysis: The hydrolysis of acetanilides in alkaline conditions is a well-studied reaction.[5] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. The presence of electron-donating methoxy groups on the aromatic ring may slightly decrease the rate of hydrolysis compared to unsubstituted acetanilide by increasing the electron density at the reaction center.[5] The primary product of this reaction would be 2-amino-4,5-dimethoxybenzoic acid.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the amide bond can also occur, typically requiring elevated temperatures. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

2. Carboxylic Acid Group:

The carboxylic acid group is a versatile functional handle for various chemical transformations.

-

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification to form the corresponding ester.

-

Amide Coupling: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or through the use of coupling reagents) to react with amines, forming amide bonds.

-

Decarboxylation: While generally stable, benzoic acid and its derivatives can undergo decarboxylation at very high temperatures, leading to the loss of carbon dioxide.[6]

3. Aromatic Ring:

The two methoxy groups are strong activating groups, making the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy groups are particularly activated. However, the existing substitution pattern will direct incoming electrophiles to the remaining available positions on the ring.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical parameter in drug development, influencing its shelf-life, storage conditions, and formulation strategies. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Based on the functional groups present and knowledge of degradation pathways of similar molecules, the following degradation profile can be anticipated under forced degradation conditions:

Hypothesized Degradation Pathways:

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

1. Hydrolytic Degradation:

-

Acidic and Basic Conditions: The primary degradation pathway under both acidic and basic hydrolysis is expected to be the cleavage of the acetamido bond, yielding 2-amino-4,5-dimethoxybenzoic acid and acetic acid.[5][7]

2. Oxidative Degradation:

Oxidative degradation can be complex, potentially affecting multiple sites on the molecule.[8]

-

Aromatic Ring Oxidation: The electron-rich aromatic ring is susceptible to oxidation, which could lead to the formation of hydroxylated derivatives or even ring-opening under harsh oxidative conditions.

-

N-Oxidation: The nitrogen of the acetamido group could potentially be oxidized to form an N-oxide derivative .

-

Demethylation: Cleavage of the methoxy ether bonds to form the corresponding phenolic compounds is also a possible oxidative degradation pathway.

3. Photolytic Degradation:

Exposure to UV or visible light can induce photodegradation, often through radical-mediated pathways.[9] The specific degradation products are difficult to predict without experimental data but could involve complex rearrangements and dimerization.

4. Thermal Degradation:

At elevated temperatures, in addition to potential hydrolysis if moisture is present, decarboxylation of the carboxylic acid group to yield N-(2,3-dimethoxyphenyl)acetamide is a plausible degradation pathway.[6] Further decomposition at higher temperatures could lead to a complex mixture of products.

Recommended Handling and Storage

Based on the inferred stability and the safety data of related compounds, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method.

1. Forced Degradation Studies:

The objective of forced degradation is to generate potential degradation products to a level of 5-20%, which helps in understanding the degradation pathways and developing a stability-indicating method.[2]

Workflow for Forced Degradation Studies:

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at 60°C for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

2. Development of a Stability-Indicating HPLC Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify the parent compound from its degradation products, process impurities, and excipients.[10]

Method Development Strategy:

-

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.

-